
2-(2-Methoxy-5-methylphenyl)-1-morpholin-4-ylethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Methoxy-5-methylphenyl)-1-morpholin-4-ylethanone, also known as MMME, is a chemical compound that has gained significant attention in scientific research. This compound belongs to the class of morpholine derivatives and has been extensively studied for its potential applications in various fields.
作用機序
The mechanism of action of 2-(2-Methoxy-5-methylphenyl)-1-morpholin-4-ylethanone is not fully understood. However, it is believed to act as an antioxidant and anti-inflammatory agent. 2-(2-Methoxy-5-methylphenyl)-1-morpholin-4-ylethanone has been shown to inhibit the production of reactive oxygen species (ROS) and to reduce the expression of pro-inflammatory cytokines. It also has the ability to scavenge free radicals, which can cause oxidative damage to cells.
Biochemical and Physiological Effects:
2-(2-Methoxy-5-methylphenyl)-1-morpholin-4-ylethanone has been shown to have various biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. 2-(2-Methoxy-5-methylphenyl)-1-morpholin-4-ylethanone has also been shown to have anti-tumor activity and to inhibit the growth of cancer cells. In addition, 2-(2-Methoxy-5-methylphenyl)-1-morpholin-4-ylethanone has been shown to have cardioprotective effects and to reduce the risk of cardiovascular disease.
実験室実験の利点と制限
One of the main advantages of using 2-(2-Methoxy-5-methylphenyl)-1-morpholin-4-ylethanone in lab experiments is that it is relatively easy to synthesize and purify. It is also relatively stable and can be stored for long periods of time. However, one of the limitations of using 2-(2-Methoxy-5-methylphenyl)-1-morpholin-4-ylethanone is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy.
将来の方向性
There are several future directions for the research of 2-(2-Methoxy-5-methylphenyl)-1-morpholin-4-ylethanone. One of the areas of research is to further understand its mechanism of action and to identify its molecular targets. This will help to design more effective experiments to test its efficacy. Another area of research is to investigate the potential applications of 2-(2-Methoxy-5-methylphenyl)-1-morpholin-4-ylethanone in the treatment of other diseases, such as diabetes and autoimmune disorders. Finally, there is a need to investigate the safety and toxicity of 2-(2-Methoxy-5-methylphenyl)-1-morpholin-4-ylethanone, which will be important for its potential use in humans.
Conclusion:
In conclusion, 2-(2-Methoxy-5-methylphenyl)-1-morpholin-4-ylethanone is a chemical compound that has gained significant attention in scientific research. It has shown promising results in the treatment of various diseases and has various biochemical and physiological effects. While there are still many unanswered questions about its mechanism of action and potential applications, 2-(2-Methoxy-5-methylphenyl)-1-morpholin-4-ylethanone has the potential to be a valuable tool in scientific research.
合成法
The synthesis of 2-(2-Methoxy-5-methylphenyl)-1-morpholin-4-ylethanone involves the reaction of 2-methoxy-5-methylphenol with morpholine in the presence of acetic anhydride. The reaction proceeds at room temperature, and the product is obtained in good yield. The purity of the product can be further improved by recrystallization from ethanol.
科学的研究の応用
2-(2-Methoxy-5-methylphenyl)-1-morpholin-4-ylethanone has been extensively studied for its potential applications in various fields of scientific research. It has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 2-(2-Methoxy-5-methylphenyl)-1-morpholin-4-ylethanone has been shown to have antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of neurodegenerative diseases.
特性
IUPAC Name |
2-(2-methoxy-5-methylphenyl)-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-11-3-4-13(17-2)12(9-11)10-14(16)15-5-7-18-8-6-15/h3-4,9H,5-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XACOWCYUIDOMOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)CC(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxy-5-methylphenyl)-1-morpholin-4-ylethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,6-dimethyl-N-(1-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7501100.png)
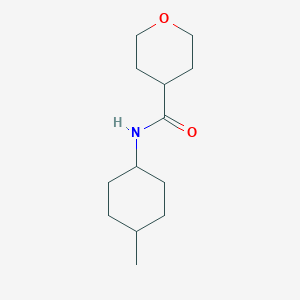
![1-ethyl-N-methyl-N-(1-methylpiperidin-4-yl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7501114.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-[(2-methoxyphenyl)methyl]oxamide](/img/structure/B7501119.png)
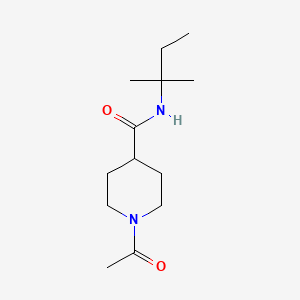
![6-(furan-2-yl)-3-methyl-N-(thiophen-2-ylmethyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7501139.png)
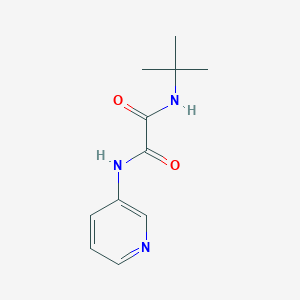
![N-[(5-chlorothiophen-2-yl)methyl]-N,2-dimethylpropanamide](/img/structure/B7501144.png)
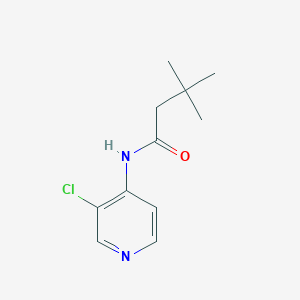
![3,4-dihydro-2H-quinolin-1-yl-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]methanone](/img/structure/B7501162.png)
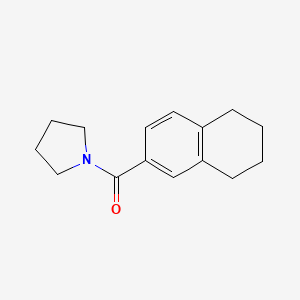
![N-[(5-bromothiophen-2-yl)methyl]-N,2,2-trimethylpropanamide](/img/structure/B7501175.png)
![N-[2-(azetidin-1-yl)-2-oxoethyl]-3-chlorobenzamide](/img/structure/B7501194.png)
